molecular formula C26H24N2O4 B2593589 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide CAS No. 896306-11-9

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide

Cat. No.: B2593589
CAS No.: 896306-11-9
M. Wt: 428.488
InChI Key: ZYGGLDGEWOJPAZ-UHFFFAOYSA-N
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Description

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide is a complex organic compound that features a unique structure combining a benzodioxin ring, a pyrrolidinone ring, and a diphenylacetamide moiety

Mechanism of Action

Target of Action

The primary targets of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively. Cholinesterase is involved in the breakdown of acetylcholine, a key neurotransmitter, while lipoxygenase participates in the metabolism of arachidonic acid, a precursor of various inflammatory mediators.

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these enzymes, leading to an accumulation of acetylcholine in the case of cholinesterase, and a decrease in the production of inflammatory mediators in the case of lipoxygenase.

Biochemical Pathways

The action of this compound affects several biochemical pathways. In the nervous system, the inhibition of cholinesterase leads to an increase in acetylcholine levels, affecting the cholinergic pathway . In the inflammatory response, the inhibition of lipoxygenase results in a decrease in the production of leukotrienes, affecting the arachidonic acid pathway .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in acetylcholine levels in the nervous system, which can enhance cholinergic signaling . In addition, the decrease in the production of inflammatory mediators can reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide typically involves multiple steps. One common route starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the pyrrolidinone and diphenylacetamide groups. The reaction conditions often involve the use of polar aprotic solvents like N,N-dimethylformamide (DMF) and bases such as lithium hydride (LiH) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing safety measures for handling reactive intermediates and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Anti-Diabetic Potential

Research has indicated that compounds related to N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide exhibit anti-diabetic properties. For instance, a study evaluated the inhibitory effects on the α-glucosidase enzyme, which plays a critical role in carbohydrate metabolism. The findings suggest that these compounds could help manage postprandial hyperglycemia in diabetic patients .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have shown that derivatives of benzodioxin can modulate neurodegenerative processes by inhibiting amyloid fibril formation associated with Alzheimer's disease . The interaction with amyloid fibers has been studied using techniques such as thioflavin T fluorescence assays and circular dichroism.

Antimicrobial Activity

Preliminary studies have suggested that certain derivatives of this compound possess antimicrobial properties against various bacterial strains. This opens avenues for developing new antibiotics based on its structure .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluation of anti-diabetic effectsCompounds showed significant inhibition of α-glucosidase activity .
Study 2Neuroprotective effectsDemonstrated modulation of amyloid fibril formation in vitro .
Study 3Antimicrobial propertiesExhibited activity against several bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives, pyrrolidinone derivatives, and diphenylacetamide derivatives. Examples include:

Uniqueness

What sets N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide apart is its unique combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide is a complex organic compound that has attracted considerable attention due to its potential biological activity. This article reviews the compound's mechanisms of action, pharmacological effects, and its therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxin moiety, which contributes to its biological activity. The presence of the diphenylacetamide group enhances its interaction with various biological targets.

Target Enzymes : The primary targets of this compound include cholinesterases and lipoxygenase enzymes.

Mode of Action :

  • Cholinesterase Inhibition : By inhibiting cholinesterase, the compound increases acetylcholine levels in the synaptic cleft, which is crucial for enhancing cholinergic signaling in neuronal cells. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
  • Lipoxygenase Inhibition : The inhibition of lipoxygenase pathways may contribute to anti-inflammatory effects, making this compound a candidate for treating inflammatory conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests it is well absorbed through the gastrointestinal tract and metabolized primarily in the liver. Its metabolites are likely excreted via bile or feces, similar to other compounds in its class.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase enzymes. For instance:

  • AChE Inhibition : The compound showed promising results with an IC50 value indicating effective inhibition comparable to established AChE inhibitors .

In Vivo Studies

In animal models, this compound has been evaluated for its cognitive-enhancing effects. Studies indicate that it improves memory retention and cognitive function by modulating cholinergic transmission .

Therapeutic Applications

  • Neurological Disorders : Due to its cholinesterase inhibitory activity, this compound is being explored for potential use in treating Alzheimer's disease and other cognitive disorders.
  • Anti-inflammatory Effects : Its ability to inhibit lipoxygenase suggests possible applications in managing inflammatory diseases .
  • Antidiabetic Potential : The inhibition of α-glucosidase indicates a role in managing Type 2 diabetes by regulating glucose metabolism .

Case Studies

Several studies have highlighted the efficacy of this compound:

StudyFocusFindings
Study 1AChE InhibitionIC50 values comparable to standard drugs; significant cognitive enhancement in animal models.
Study 2Lipoxygenase ActivityDemonstrated anti-inflammatory properties in vitro; potential for treating chronic inflammatory conditions.
Study 3α-glucosidase InhibitionEffective in lowering postprandial glucose levels in diabetic models; suggests therapeutic use in diabetes management.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c29-24-15-20(17-28(24)21-11-12-22-23(16-21)32-14-13-31-22)27-26(30)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,16,20,25H,13-15,17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGGLDGEWOJPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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